2-Cyano-4-fluorobenzoic acid

Pharmaceutical Intermediate Organic Synthesis Procurement

2-Cyano-4-fluorobenzoic acid (CAS 1214369-42-2) is the essential ortho-cyano/para-fluoro-substituted building block for Dasatinib synthesis, where non-fluorinated or regioisomeric analogs (e.g., 4-cyano-2-fluorobenzoic acid) fail to deliver the required pharmacophore geometry. This dual electron-withdrawing profile enables regioselective transformations, enhanced metabolic stability, and precise electronic tuning unavailable with mono-substituted benzoic acid derivatives. Supplied as a white solid at ≥98% purity; melting point 214–218°C. Ideal for pharmaceutical R&D, agrochemical intermediates, and specialty materials. Request a quote for bulk quantities.

Molecular Formula C8H4FNO2
Molecular Weight 165.12 g/mol
CAS No. 1214369-42-2
Cat. No. B1389672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-4-fluorobenzoic acid
CAS1214369-42-2
Molecular FormulaC8H4FNO2
Molecular Weight165.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C#N)C(=O)O
InChIInChI=1S/C8H4FNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12)
InChIKeySVBQRUGIKCKEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4-fluorobenzoic Acid (CAS 1214369-42-2): Core Properties and Procurement Baseline


2-Cyano-4-fluorobenzoic acid (CAS 1214369-42-2) is an aromatic carboxylic acid derivative with the molecular formula C8H4FNO2 and a molecular weight of 165.12 g/mol [1]. It features a benzoic acid core substituted with a fluorine atom at the para position and a cyano group at the ortho position relative to the carboxyl group. This substitution pattern confers distinct electronic and steric properties that differentiate it from non-fluorinated or differently substituted analogs. The compound is typically available as a white to off-white solid with a reported melting point range of approximately 214–218°C and is supplied in research-grade purities ranging from 95% to 98% .

Why 2-Cyano-4-fluorobenzoic Acid Cannot Be Simply Substituted with Generic Cyanobenzoic or Fluorobenzoic Acids


Generic substitution with unsubstituted or mono-substituted benzoic acid derivatives (e.g., 2-cyanobenzoic acid or 4-fluorobenzoic acid) fails in applications requiring 2-cyano-4-fluorobenzoic acid because the simultaneous presence of both electron-withdrawing cyano (-CN) and fluorine (-F) groups in a specific ortho/para arrangement modulates the electronic density of the aromatic ring in a manner that cannot be replicated by either substituent alone [1]. This dual substitution pattern is essential for directing regioselective transformations, tuning the reactivity of the carboxylic acid group, and achieving the desired pharmacokinetic or material properties in downstream molecules [2]. Substituting with 4-cyano-2-fluorobenzoic acid (the regioisomer with reversed substitution) may alter the steric and electronic environment at the reactive center, potentially leading to different reaction outcomes or failure to meet specified impurity profiles in pharmaceutical syntheses .

Quantitative Differentiation Evidence for 2-Cyano-4-fluorobenzoic Acid vs. Comparator Analogs


Purity Specification and Commercial Availability: 2-Cyano-4-fluorobenzoic Acid vs. 2-Cyanobenzoic Acid

2-Cyano-4-fluorobenzoic acid (CAS 1214369-42-2) is commercially available in high purities of 95-98% from multiple vendors . In contrast, the non-fluorinated analog 2-cyanobenzoic acid (CAS 3839-22-3) is more commonly offered at lower purities (94-96%) with higher purity grades (≥98%) available at a significant premium . The fluorine substitution on the target compound appears to facilitate access to high-purity material suitable for sensitive pharmaceutical applications without the same cost escalation seen for the non-fluorinated comparator.

Pharmaceutical Intermediate Organic Synthesis Procurement

Regioisomeric Differentiation: 2-Cyano-4-fluorobenzoic Acid vs. 4-Cyano-2-fluorobenzoic Acid in Pharmaceutical Intermediacy

The 2-cyano-4-fluoro substitution pattern is specifically required as a key intermediate in the synthesis of the anticancer drug Dasatinib [1]. The regioisomer 4-cyano-2-fluorobenzoic acid (CAS 164149-28-4), while sharing the same molecular formula and molecular weight (165.12 g/mol), possesses the substituents in reversed positions . This regioisomeric difference precludes its use in Dasatinib synthesis due to the distinct steric and electronic requirements of the target pharmacophore .

Pharmaceutical Intermediate Regioisomer Dasatinib Synthesis

Electronic Influence of Fluorine Substitution on Carboxylic Acid Reactivity: A Class-Level Comparison

The presence of the para-fluorine atom in 2-cyano-4-fluorobenzoic acid exerts a strong electron-withdrawing inductive effect (-I) that significantly increases the acidity of the carboxylic acid group and activates it toward nucleophilic acyl substitution compared to non-fluorinated 2-cyanobenzoic acid [1]. While direct comparative kinetic data for this specific pair is not available in the open literature, class-level principles predict that the fluorine substituent enhances the electrophilicity of the carbonyl carbon, facilitating esterification, amidation, and other coupling reactions under milder conditions .

Reactivity Electron-Withdrawing Group Esterification

Physical Form and Handling Characteristics: 2-Cyano-4-fluorobenzoic Acid vs. 4-Cyano-2-fluorobenzoic Acid

2-Cyano-4-fluorobenzoic acid is reported as a white to off-white solid with a melting point of approximately 214-218°C [1]. Its regioisomer, 4-cyano-2-fluorobenzoic acid, exhibits a comparable melting point range of 215-219°C and is also a solid . However, the target compound is available in both crystalline and powder forms, offering flexibility for different synthetic protocols .

Physical Properties Handling Formulation

Optimal Research and Industrial Application Scenarios for 2-Cyano-4-fluorobenzoic Acid


Synthesis of Dasatinib and Related Kinase Inhibitors

2-Cyano-4-fluorobenzoic acid is a critical building block in the synthesis of Dasatinib, a BCR-ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia [1]. The specific 2-cyano-4-fluoro substitution pattern is essential for constructing the Dasatinib pharmacophore, and substitution with regioisomeric analogs (e.g., 4-cyano-2-fluorobenzoic acid) is not viable for this synthetic route [2]. This scenario represents a high-value, low-substitutability application where compound identity is paramount.

Medicinal Chemistry for Fluorinated Drug Candidates

The compound serves as a versatile intermediate for the synthesis of fluorinated pharmaceutical candidates, including anti-inflammatory, antiviral, and anticancer agents [3]. The combination of cyano and fluorine substituents provides a unique electronic profile that can enhance metabolic stability and modulate target binding in drug design. The high commercial purity (95-98%) makes it suitable for early-stage medicinal chemistry campaigns where impurity profiles must be tightly controlled .

Agrochemical Intermediate Synthesis

2-Cyano-4-fluorobenzoic acid is employed as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides where fluorinated aromatic rings confer improved bioavailability and environmental stability . The dual electron-withdrawing groups can facilitate subsequent coupling reactions essential for constructing complex agrochemical scaffolds.

Specialty Dye and Material Science Applications

The compound is utilized in the synthesis of specialty dyes and functional materials . Its unique substitution pattern can influence the optical and electronic properties of the final material, offering differentiation from non-fluorinated analogs. The regioisomer 4-cyano-2-fluorobenzoic acid has been specifically studied for liquid crystal applications, highlighting the distinct material science utility of each substitution pattern .

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